2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Description
2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1869086-26-9) is a heterocyclic compound with the molecular formula C₁₂H₈ClN₃ and a molecular weight of 229.67 g/mol . It features a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at position 2 and a phenyl group at position 5. This compound is synthesized as a high-purity intermediate (≥98%) for pharmaceutical applications, particularly in the development of active pharmaceutical ingredients (APIs) . Its structure, represented by the SMILES notation Clc1ncc2c(ccn2-c2ccccc2)n1, highlights the fused bicyclic system and substituent positions critical for its reactivity and biological activity .
Properties
Molecular Formula |
C12H8ClN3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chloro-5-phenylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3/c13-12-14-8-11-10(15-12)6-7-16(11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
TWDCORWQYGRREO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=NC(=NC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Cross-Coupling and Cyclization
A prominent method involves nickel-catalyzed coupling followed by intramolecular cyclization (Patent CN111303162B). While originally developed for a cyclopentyl-substituted analog, this approach can be adapted for phenyl incorporation:
-
Coupling Reaction :
-
Reactants : 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine and acrylic acid.
-
Catalysts : NiCl₂ (0.003 eq) and CuI (0.025 eq).
-
Conditions : Ethanol, 65°C, 8 hours under N₂.
-
Yield : ~73% for intermediate 3-(2-chloro-4-(phenylamino)pyrimidin-5-yl)acrylic acid.
-
-
Cyclization :
Advantages : Avoids palladium catalysts, uses cost-effective nickel, and achieves high regiocontrol.
One-Pot Multicomponent Synthesis
Zhao et al. (2011) developed a catalyst-free, one-pot protocol for pyrrolo[3,2-d]pyrimidines:
-
Reactants : 2-Aminothiophene-3-carbonitrile, benzaldehyde, and ethyl cyanoacetate.
-
Conditions : Ethanol, reflux for 6 hours.
-
Chlorination : Post-cyclization treatment with POCl₃ at 110°C for 4 hours.
Modifications for Phenyl Group : Replacing benzaldehyde with phenylacetaldehyde introduces the 5-phenyl moiety.
Suzuki-Miyaura Coupling
Comparative Analysis of Methods
Optimization and Challenges
-
Chlorination Efficiency : POCl₃ achieves >99% conversion at 110°C but requires strict moisture control.
-
Phenyl Group Stability : Microwave-assisted Suzuki coupling reduces decomposition risks (PMC).
-
Byproduct Mitigation : Use of SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups prevents N-alkylation side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrrolopyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolopyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides and dihydropyrrolopyrimidines.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown potent inhibitory effects against HepG2 liver cancer cells and other tumor cell lines. The presence of the chlorine substituent enhances its activity compared to non-substituted analogs, making it a promising candidate for further exploration in oncology .
In a study evaluating novel derivatives of pyrrolo[3,2-d]pyrimidines, compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, specific derivatives were noted to induce apoptosis in HepG2 cells by modulating key proteins involved in cell death pathways such as caspase-3 and Bcl-2 .
Targeting Kinases
The compound has been identified as an inhibitor of specific kinases involved in cell signaling pathways related to cancer growth and metastasis. This includes interactions with Janus Kinase 3 (JAK3), which plays a crucial role in immune response signaling. Inhibiting JAK3 can provide therapeutic benefits in conditions requiring immunosuppression, such as autoimmune diseases and certain cancers .
Case Study 1: Cytotoxic Effects on HepG2 Cells
In an experimental setup involving HepG2 cells treated with compound 5k (a derivative of this compound), flow cytometry analysis revealed that treatment altered cell cycle distribution significantly. The percentage of cells in the G0-G1 phase increased markedly after treatment, indicating an antiproliferative effect. Additionally, apoptosis rates were significantly higher in treated cells compared to controls, suggesting the potential of this compound as an effective anticancer agent .
Case Study 2: Kinase Inhibition and Immunosuppression
Research on pyrrolo[3,2-d]pyrimidine compounds has demonstrated their utility as immunosuppressive agents through the inhibition of JAK3. This application is particularly relevant for treating conditions like lupus and rheumatoid arthritis where modulation of immune response is crucial. The structural characteristics of this compound make it a suitable scaffold for developing targeted therapies in this domain .
Mechanism of Action
The mechanism of action of 2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to bind to and inhibit the activity of certain kinases, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathways Involved: By inhibiting CDKs, the compound induces cell cycle arrest and promotes apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|---|
| 2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine | 1869086-26-9 | C₁₂H₈ClN₃ | 229.67 | ≥98% | Cl (C2), Ph (C5) |
| 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine | 1253789-10-4 | C₁₂H₉ClN₄ | 244.68 | 100% | Cl (C4), Ph (C6), NH₂ (C2) |
| 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 2068150-40-1 | C₇H₅ClFN₃ | 185.59 | 98% | Cl (C2), F (C5), CH₃ (N7) |
| 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | 1119280-66-8 | C₆H₃Cl₂N₃ | 188.01 | N/A | Cl (C2, C4) |
| N,2-Dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | N/A | C₁₅H₁₆N₄O | 268.32 | N/A | CH₃ (C2), N-Ph (C4), CH₃ (N) |
Notes:
- Positional Isomerism : Substitutions at different positions (e.g., Cl at C2 vs. C4) significantly alter electronic properties and steric effects. For example, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1119280-66-8) lacks the phenyl group, reducing molecular weight and hydrophobicity compared to the target compound .
Physicochemical Properties
- Solubility: The phenyl group in this compound increases lipophilicity compared to non-aromatic analogues like 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine ().
- Thermal Stability : Melting points vary widely; for example, N,2-Dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine () has a melting point of 253–254°C, suggesting strong intermolecular interactions due to its amine and phenyl groups .
Biological Activity
2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H8ClN3
- Molecular Weight : 233.66 g/mol
- CAS Number : 1869086-26-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in cancer therapy. The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, which is crucial for its anticancer effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed the following IC50 values against different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 15.0 |
| MCF-7 (Breast Cancer) | 20.5 |
| A549 (Lung Cancer) | 18.0 |
These results indicate that the compound effectively inhibits cancer cell growth and may induce apoptosis through various signaling pathways.
Mechanistic Insights
The anticancer mechanism appears to involve:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, preventing their progression and proliferation.
- Apoptosis Induction : Treatment with this compound has been associated with increased levels of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
Study 1: In Vitro Evaluation
In a study evaluating the cytotoxic effects of this compound on HepG2 cells, researchers observed a significant increase in apoptotic cell populations after treatment. The study utilized flow cytometry to quantify apoptosis and reported a notable increase in early apoptotic cells by approximately 25% compared to the control group.
Study 2: Molecular Docking Studies
Molecular docking studies have indicated that this compound binds effectively to the ATP-binding site of several kinases, suggesting its potential as a kinase inhibitor. The binding affinity was comparable to known inhibitors such as sunitinib, reinforcing its therapeutic potential.
Q & A
Q. What are the established synthetic routes for 2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine?
Answer: The synthesis typically involves multi-step reactions, including cyclization and halogenation. A general approach inspired by analogous pyrrolo-pyrimidine derivatives includes:
Core Formation : Coupling a substituted pyrrole with a pyrimidine precursor (e.g., via condensation reactions using formamidine or cyanoacetate derivatives).
Chlorination : Introducing the chlorine substituent at the 2-position using reagents like POCl₃ or PCl₅ under reflux conditions .
Phenyl Group Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the phenyl group at the 5-position, depending on precursor availability.
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Cyclization | Formamidine, DMF, 80°C | 5H-Pyrrolo[3,2-d]pyrimidine core |
| Chlorination | POCl₃, reflux, 4–6 hrs | 2-Chloro intermediate |
| Phenylation | Pd-catalyzed coupling or SNAr | Final product |
Validation : Purity is confirmed via HPLC (>95%), and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated experimentally?
Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Key steps include:
- Crystal Growth : Slow evaporation of a solvent (e.g., ethanol/DCM mixture) to obtain single crystals.
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation (λ = 0.71073 Å).
- Refinement : SHELX programs (e.g., SHELXL) for solving and refining the structure, addressing challenges like thermal motion or disorder .
Example metrics from analogous compounds:
- R-factor : <0.05 for high-quality data.
- Bond Length Accuracy : Mean σ(C–C) = 0.005 Å .
Q. What are the common reactivity patterns of the chlorine substituent in this compound?
Answer: The 2-chloro group is highly reactive toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the pyrimidine ring. Key reactions include:
- Amination : Reaction with primary/secondary amines (e.g., NH₃/EtOH, 60°C) to form 2-amino derivatives.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis .
Kinetic Studies : Pseudo-first-order rate constants (k) for substitution reactions can be determined via UV-Vis spectroscopy to compare leaving-group abilities .
Advanced Research Questions
Q. How are crystallographic disorders resolved during structural refinement?
Answer: Disorder in the phenyl or pyrrolo rings is addressed using:
- Split Models : Assigning partial occupancies to overlapping atomic positions.
- Restraints : Applying geometric (e.g., DFIX, SIMU) and thermal (DELU) restraints in SHELXL to stabilize refinement.
- Validation Tools : ADDSYM in PLATON to check for missed symmetry .
Example: A study on a related compound resolved disorder in the ethyl group by refining two conformers with 60:40 occupancy .
Q. What methodologies are employed to study its potential as a kinase inhibitor?
Answer:
Enzymatic Assays : Measure IC₅₀ values against kinases (e.g., EGFR, CDK2) using fluorescence-based ATP consumption assays.
Docking Studies : Molecular Operating Environment (MOE) or AutoDock to predict binding modes in kinase active sites .
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-amino, 2-fluoro) to evaluate substituent effects on potency.
Data Interpretation : Contradictions between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) simulations for reconciliation .
Q. How can computational modeling predict regioselectivity in substitution reactions?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potential surfaces (EPS) to identify electron-deficient sites.
- Calculate activation energies (ΔG‡) for competing pathways (e.g., substitution at C2 vs. C4).
Example: For 2-chloro-5-phenyl derivatives, the C2 position shows higher electrophilicity (EPS = −0.35 e/Ų) than C4 (−0.18 e/Ų), aligning with experimental SNAr outcomes .
Q. How are substituent effects on photophysical properties analyzed?
Answer:
- UV-Vis/PL Spectroscopy : Compare absorption/emission maxima (λmax) for derivatives with electron-donating (e.g., –NH₂) or withdrawing (–NO₂) groups.
- TD-DFT Calculations : Simulate electronic transitions to assign spectral bands (e.g., π→π* vs. charge-transfer).
Case Study : Introducing a 5-phenyl group red-shifts λmax by 20 nm due to extended conjugation, confirmed by oscillator strength calculations .
Data Contradiction Analysis Example
If conflicting crystallographic data arises (e.g., bond length discrepancies), cross-validate with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
